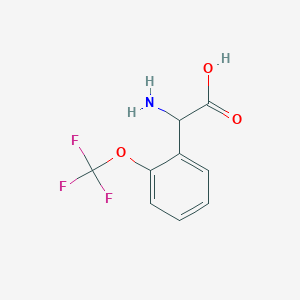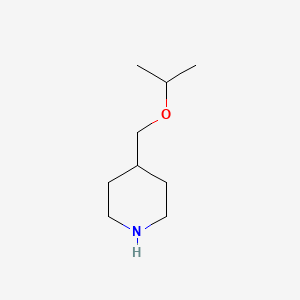
4-(イソプロポキシメチル)ピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isopropoxymethyl)piperidine is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an isopropoxymethyl group attached to the fourth carbon of the piperidine ring.
科学的研究の応用
4-(Isopropoxymethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperidine derivatives.
作用機序
Target of Action
It is known that piperidine derivatives, which include 4-(isopropoxymethyl)piperidine, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For instance, piperine, a piperidine derivative, has been found to interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
It has been suggested that piperidine derivatives have enhanced cns pharmacokinetic properties .
Result of Action
Piperidine derivatives have been found to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
It is known that the environment can influence the synthesis of piperidine derivatives .
生化学分析
Biochemical Properties
4-(Isopropoxymethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 4-(Isopropoxymethyl)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 4-(Isopropoxymethyl)piperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Isopropoxymethyl)piperidine has been shown to affect the Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, it can alter the expression of genes involved in oxidative stress response and inflammation.
Molecular Mechanism
At the molecular level, 4-(Isopropoxymethyl)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes involves the formation of a complex that alters the enzyme’s activity . This binding can result in changes in gene expression, particularly those genes involved in drug metabolism and detoxification.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Isopropoxymethyl)piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Isopropoxymethyl)piperidine remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-(Isopropoxymethyl)piperidine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxicity or adverse effects. For instance, studies have demonstrated that high doses of 4-(Isopropoxymethyl)piperidine can lead to hepatotoxicity and nephrotoxicity in animal models . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
4-(Isopropoxymethyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can further influence metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-(Isopropoxymethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is vital for predicting the compound’s therapeutic and toxicological effects.
Subcellular Localization
4-(Isopropoxymethyl)piperidine exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)piperidine typically involves the reaction of piperidine with isopropoxymethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with isopropoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 4-(Isopropoxymethyl)piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 4-(Isopropoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of 4-(Isopropoxymethyl)piperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
類似化合物との比較
Piperidine: The parent compound, which lacks the isopropoxymethyl group.
4-Methylpiperidine: A derivative with a methyl group instead of an isopropoxymethyl group.
4-(Methoxymethyl)piperidine: A derivative with a methoxymethyl group.
Comparison: 4-(Isopropoxymethyl)piperidine is unique due to the presence of the isopropoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to piperidine, it has enhanced lipophilicity and may exhibit different pharmacokinetic properties. The isopropoxymethyl group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
4-(propan-2-yloxymethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMLFMJZFONRNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)
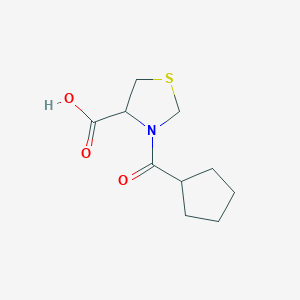
![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)
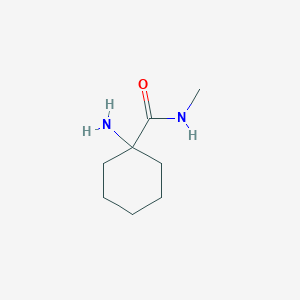
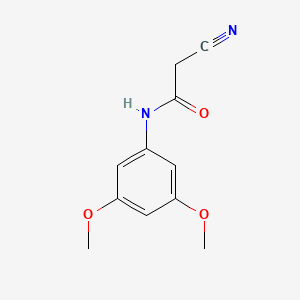
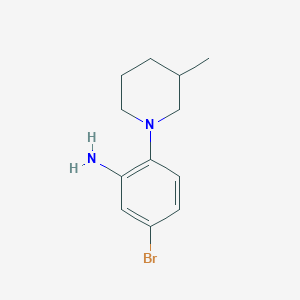
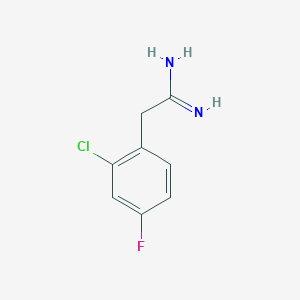

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

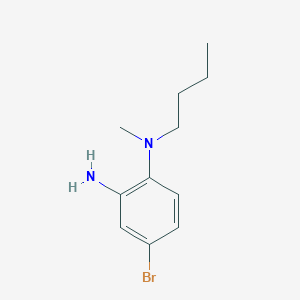

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)
